2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Description
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30BrN3O3S/c1-40-31-14-8-12-27(34(31)41-2)30-19-28(24-15-17-25(35)18-16-24)36-38(30)33(39)22-42-32-21-37(20-23-9-4-3-5-10-23)29-13-7-6-11-26(29)32/h3-18,21,30H,19-20,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBPNUVWCDMVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic molecule that integrates multiple functional groups, which are of significant interest in medicinal chemistry. Its structure includes an indole moiety, a sulfanyl group, and a dihydropyrazole framework, all of which are associated with diverse biological activities.
Molecular Structure and Characteristics
- Molecular Formula : C₁₉H₁₈BrN₂O₂S
- Molecular Weight : 432.33 g/mol
- Key Functional Groups : Indole, sulfanyl, dihydropyrazole
This compound's unique combination of structural elements suggests potential applications in pharmacology, particularly in the development of novel therapeutic agents.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Anticancer Properties : Many indole and pyrazole derivatives are known for their ability to inhibit cancer cell proliferation. For instance, studies have shown that pyrazoles can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Anti-inflammatory Effects : The presence of the indole moiety is linked to anti-inflammatory activity. Compounds of this nature have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
The biological effects of This compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in inflammatory processes and cancer progression.
- Modulation of Signaling Pathways : Interaction with signaling pathways such as NF-kB and MAPK has been observed in related compounds, leading to reduced expression of inflammatory markers.
- Cell Cycle Regulation : Indole derivatives often affect the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to growth inhibition in cancer cells .
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to the target structure:
Scientific Research Applications
Molecular Structure and Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 598.53 g/mol. The structure features an indole moiety, a sulfanyl group, and a dihydropyrazole framework, which are often associated with various biological activities.
Anticancer Properties
Research indicates that compounds containing indole and pyrazole structures often exhibit significant anticancer activities. Similar compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The unique combination of functional groups in 2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone may enhance its efficacy against specific cancer types.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which are common in sulfanyl-containing heterocycles. Studies on related compounds have demonstrated their ability to modulate inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models.
Antimicrobial Activity
Preliminary studies have indicated that this compound may exhibit antimicrobial properties. The presence of the indole moiety is particularly noteworthy, as many indole derivatives have been documented to possess activity against various pathogens.
Synthesis and Characterization
The synthesis of This compound typically involves several key steps:
- Preparation of Indole Derivative : The synthesis begins with the formation of the indole structure.
- Formation of the Dihydropyrazole Ring : This step involves cyclization reactions that incorporate the pyrazole component.
- Sulfanylation : Introducing the sulfanyl group is crucial for enhancing biological activity.
- Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (NMR, IR) are employed to ensure purity and confirm structure.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with Compound A, particularly in sulfanyl-linked heterocycles and aromatic substitution patterns (Table 1):
Table 1: Structural Comparison of Compound A with Analogues
*Calculated based on molecular formula.
Key Observations:
Heterocyclic Core: Compound A employs a 3,4-dihydropyrazole ring, whereas analogues utilize thiadiazole or pyrimidine cores. Pyrazoles are known for hydrogen-bonding capacity, which may enhance target binding compared to thiadiazoles .
Substituent Effects: The 4-bromophenyl group in Compound A may enhance lipophilicity and halogen bonding, critical for membrane penetration or enzyme active-site interactions. This contrasts with nitro or methoxy groups in analogues, which prioritize electronic effects (e.g., nitro’s electron-withdrawing nature in antibacterial activity) .
Sulfanyl Linkages :
- Sulfanyl (-S-) bridges in Compound A and its analogues likely contribute to redox activity or metal chelation, a feature exploited in antimicrobial and anticancer agents .
Crystallographic and Computational Insights
While direct crystallographic data for Compound A are unavailable, structural refinement tools like SHELXL and visualization software such as ORTEP-3 are critical for analyzing analogues. For example:
- The thiadiazole derivative in exhibits a planar heterocyclic core with bond lengths consistent with aromatic delocalization, suggesting stability under physiological conditions.
Bioactivity Trends
- Antimicrobial Activity : Thiadiazole derivatives (e.g., ) show broad-spectrum activity against Gram-positive bacteria, attributed to sulfanyl-mediated disruption of cell-wall synthesis. Compound A’s bromine substituent may extend this to Gram-negative strains via enhanced membrane penetration .
- Kinase Inhibition : Pyrazole derivatives are prominent in kinase inhibitors (e.g., JAK/STAT pathways). The dihydropyrazole in Compound A may mimic ATP-binding motifs, a hypothesis supported by similar compounds .
Q & A
Q. Optimization Tips :
- Use continuous flow reactors to enhance yield and reduce side reactions .
- Monitor reaction progress with HPLC or TLC to isolate intermediates.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How is the compound’s structural integrity validated post-synthesis?
Answer:
- X-ray crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .
Advanced: How can computational modeling predict biological targets for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on:
- Hydrophobic interactions with bromophenyl/dimethoxyphenyl groups.
- Hydrogen bonding via sulfanyl and ketone moieties .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
- ADMET Prediction : Use SwissADME to evaluate solubility (LogP ~3.5–4.0) and cytochrome P450 inhibition risks .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer:
- Experimental Replication : Standardize assays (e.g., MTT for cytotoxicity) using identical cell lines (e.g., HepG2, MCF-7) and incubation times (48–72 hrs) .
- Data Normalization :
- Meta-Analysis : Compare datasets via Cochran’s Q-test (p < 0.05 indicates significant heterogeneity) .
Advanced: What strategies improve crystallinity for X-ray diffraction studies?
Answer:
- Solvent Screening : Test mixed solvents (e.g., methanol/dichloromethane) for slow evaporation.
- Temperature Gradients : Use a CrysAlis Pro system to cool samples from 25°C to −173°C at 0.5°C/min .
- Additive Screening : Introduce seed crystals or co-crystallizing agents (e.g., crown ethers) .
Methodological: How to analyze degradation products under oxidative conditions?
Answer:
- HPLC-MS/MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate degradation products.
- Oxidative Stressors : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) for 24 hrs .
- Fragmentation Patterns : Identify sulfoxide (m/z +16) or ketone reduction (m/z −2) via MS² .
Methodological: How to design SAR studies for analogs of this compound?
Answer:
- Core Modifications :
- Activity Cliffs : Calculate ΔpIC₅₀ values for analogs using Mordred descriptors .
- 3D-QSAR : Build a CoMFA model (q² > 0.5, r² > 0.8) to map steric/electrostatic fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
